molecular formula C13H13ClN2O2 B2569240 4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide CAS No. 1396860-65-3

4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide

Cat. No.: B2569240
CAS No.: 1396860-65-3
M. Wt: 264.71
InChI Key: NNRVSDWWYYWAMK-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chloro group and an ethyl chain linked to a 3-methyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-2-nitropropene and ethyl chloroformate, under basic conditions.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via a nucleophilic substitution reaction, where the oxazole derivative reacts with an ethyl halide.

    Formation of the Benzamide Core: The final step involves the coupling of the oxazole-ethyl intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety may play a crucial role in binding to the active site of the target, while the benzamide core provides additional interactions that enhance binding affinity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-9-8-12(18-16-9)6-7-15-13(17)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRVSDWWYYWAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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